

Kojibiose: A Technical Guide to a Novel Low-Calorie Sweetener

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kojibiose

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An In-depth Analysis for Researchers and Food Technologists

Abstract

Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α -1,2 glycosidic bond, is emerging as a promising low-calorie sweetener with significant potential in the food and pharmaceutical industries. Naturally present in small quantities in honey and caramelized glucose, its unique structural configuration confers properties that distinguish it from traditional sugars like sucrose.[1] This technical guide provides a comprehensive overview of **kojibiose**, focusing on its synthesis, physicochemical properties, metabolic fate, and physiological effects. Drawing on current scientific literature, this document details the enzymatic production processes, analyzes its low digestibility and consequent reduced caloric value, and explores its prebiotic activity and impact on gut microbiota. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and biological pathways are visualized to provide a thorough resource for researchers, scientists, and professionals in drug and food product development.

Introduction

The rising global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for sugar substitutes that offer sweetness without the associated caloric burden and adverse health effects.[2][3] **Kojibiose** (2-O- α -D-glucopyranosyl-D-glucose) is a disaccharide of interest due to its mild sweet taste, low caloric value, and potential prebiotic properties.[1][4] Unlike sucrose, the α -1,2 linkage in **kojibiose** is not readily hydrolyzed by

human digestive enzymes, leading to reduced glucose absorption in the small intestine.[4][5] This resistance to digestion is central to its low-calorie profile and allows it to reach the large intestine, where it can be selectively fermented by beneficial gut bacteria.[4][6] Recent advancements in biocatalytic synthesis have made larger quantities of high-purity **kojibiose** available for research and potential commercialization, overcoming previous limitations of its scarcity.[7][8] This guide synthesizes the current technical knowledge on **kojibiose** to support its further investigation and application.

Synthesis and Production

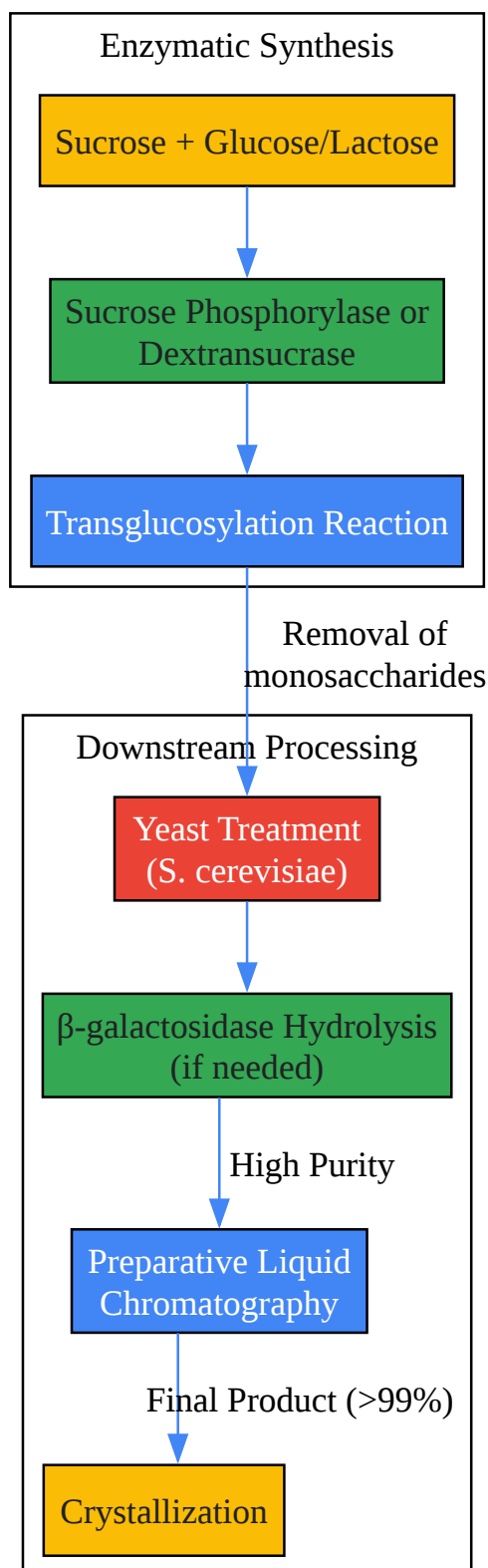
The primary challenge in utilizing **kojibiose** has been its efficient and scalable production. While it can be isolated from natural sources like honey, the yields are commercially unviable.[9] Biotechnological methods, particularly enzymatic synthesis, have become the most promising routes for large-scale production.

Enzymatic Synthesis

Cost-effective and scalable synthesis of **kojibiose** has been achieved using various enzymatic approaches, primarily involving transglucosylation reactions with sucrose phosphorylase (SPase) or a combination of enzymes.

A notable method utilizes a double mutant (L341I_Q345S) of sucrose phosphorylase from *Bifidobacterium adolescentis*. This engineered enzyme exhibits high selectivity (>95%) for **kojibiose** synthesis from inexpensive substrates like sucrose and glucose.[8][10] Another efficient, sustainable process involves a two-step enzymatic cascade. First, dextranucrase from *Leuconostoc mesenteroides* synthesizes a galactosyl-derivative of **kojibiose**. This is followed by hydrolysis with β -galactosidase from *Kluyveromyces lactis* to yield **kojibiose**. [5][11] This process can achieve a yield of 38% with a purity of up to 99%.[11][12]

The general workflow for enzymatic synthesis and purification is outlined below.



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Caption: General workflow for the biotechnological production of high-purity **kojibiose**.

Physicochemical and Sensory Properties

Kojibiose is a white, crystalline powder with a molecular formula of $C_{12}H_{22}O_{11}$ and a molecular weight of 342.30 g/mol .[\[13\]](#) Its sensory profile is characterized by a mild, clean sweet taste.

Property	Value/Description	Reference(s)
Molecular Formula	$C_{12}H_{22}O_{11}$	[13]
Molecular Weight	342.30 g/mol	[13]
Glycosidic Linkage	α -1,2	[6]
Relative Sweetness	Approximately 15-25% that of sucrose	[14] , [15]
Caloric Value	Low (due to poor digestibility)	[1] , [4]
Other Sensory Notes	Varies, but can have a clean taste with few off-flavors	[14] , [15]

Metabolism and Digestibility

The key to **kojibiose**'s potential as a low-calorie sweetener lies in its metabolic fate within the human digestive system.

Enzymatic Hydrolysis in the Small Intestine

The α -1,2 glycosidic bond of **kojibiose** is highly resistant to hydrolysis by human upper gastrointestinal enzymes, such as sucrase-isomaltase.[\[4\]](#)[\[5\]](#) In vitro studies using Caco-2 intestinal cells and rat intestinal extracts have demonstrated that **kojibiose** is digested at a much slower rate compared to maltose (α -1,4 linkage) and sucrose.[\[4\]](#)[\[16\]](#)[\[17\]](#) This delayed digestion leads to a significantly reduced release and subsequent absorption of glucose into the bloodstream.[\[4\]](#)[\[7\]](#)

Disaccharide	Relative Digestion Rate	Model System	Reference(s)
Maltose	High	Caco-2 cells, Rat Intestine	[16] , [17]
Kojibiose	Low / Delayed	Caco-2 cells, Rat Intestine	[4] , [16]
Trehalose	Very Low	Caco-2 cells, Rat Intestine	[16] , [17]

Impact on Glycemic Response

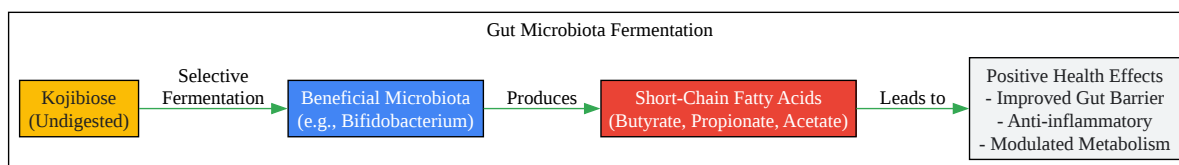
Due to its slow hydrolysis, **kojibiose** is expected to have a low glycemic index. Studies in Caco-2 cells show that unlike glucose and maltose, **kojibiose** does not cause a significant increase in the extracellular acidification rate (ECAR), a measure of glycolysis.[\[16\]](#) This suggests a reduced metabolic impact and supports its potential use in managing blood glucose levels.[\[4\]](#)[\[16\]](#) While human clinical trials are still needed, these in vitro findings strongly indicate a blunted postprandial glycemic response.[\[4\]](#)

Prebiotic Effects and Gut Microbiota Modulation

A significant portion of ingested **kojibiose** reaches the colon intact, where it serves as a fermentable substrate for the gut microbiota.[\[4\]](#)[\[6\]](#)

Selective Fermentation

In vitro fermentation studies have shown that **kojibiose** selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[\[6\]](#)[\[12\]](#) This bifidogenic effect is a hallmark of a prebiotic substance. The fermentation of **kojibiose** by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate and propionate.[\[6\]](#)[\[7\]](#)



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Caption: Fermentation of **kojibiose** by gut microbiota and subsequent SCFA production.

Physiological Consequences of Fermentation

The production of SCFAs from **kojibiose** fermentation has several potential health benefits:

- Butyrate: Serves as a primary energy source for colonocytes, strengthening the gut barrier.
- Propionate: Can be absorbed into the bloodstream and may play a role in regulating glucose homeostasis and satiety.
- Overall SCFA Profile: A beneficial SCFA profile is associated with improved immune function and reduced inflammation.[4][6]

Furthermore, in a study on hyperglycemic rats, dietary supplementation with **kojibiose** was shown to ameliorate some metabolic alterations, including normalizing plasma triacylglycerol (TAG) levels and reducing liver macrophage infiltration, indicating potential anti-inflammatory and metabolic regulatory effects.[9][18]

Parameter	Control (Hyperglycemic)	Arachidic Acid (ARa)	ARa + Kojibiose	Reference(s)
Serum TAG (Triacylglycerols)	Elevated	Significantly Increased	Normalized	[9]
Liver to Body Weight Ratio	Normal	Increased	Ameliorated	[9],[18]
Intrahepatic Macrophage Population	Normal	Increased by 11%	Ameliorated	[9],[18]

Experimental Protocols

Protocol: Enzymatic Synthesis of Kojibiose

This protocol is a generalized summary based on the method described by Verhaeghe et al. (2016) and Díez-Municio et al. (2014).[10][11]

- **Reaction Setup:** Prepare a reaction mixture containing sucrose (e.g., 500 mM) and glucose (e.g., 500 mM) in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5).
- **Enzyme Addition:** Add the purified, engineered sucrose phosphorylase (e.g., *B. adolescentis* L341I_Q345S mutant) to the reaction mixture (e.g., 2 mg/mL).
- **Incubation:** Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C) for approximately 24 hours with gentle agitation.[10]
- **Reaction Termination:** Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
- **Purification (Yeast Treatment):** Cool the mixture and add spray-dried baker's yeast (*S. cerevisiae*) to a concentration of approximately 30 g/L. Incubate at 30°C for 6-8 hours to remove residual monosaccharides and sucrose.[7][10]
- **Purification (Chromatography):** Remove yeast cells by centrifugation. The supernatant can be further purified using preparative liquid chromatography to achieve >99% purity.[11]

- Crystallization: Concentrate the purified **kojibiose** solution to induce crystallization, yielding a high-purity final product.[\[7\]](#)

Protocol: In Vitro Digestion using Caco-2 Cells

This protocol is based on methodologies used to assess disaccharide digestion and metabolic impact.[\[16\]](#)[\[17\]](#)

- Cell Culture: Culture human Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling the small intestinal epithelium.
- Experimental Setup: Wash the differentiated Caco-2 monolayers with a glucose-free medium. Add the test disaccharide (e.g., 5 mM **kojibiose**, maltose, or a mannitol control) to the apical side of the monolayer.
- Sample Collection: At various time points (e.g., 0, 4, 8, 24 hours), collect samples from the basolateral medium.
- Glucose Quantification: Analyze the collected samples for glucose concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The rate of glucose appearance in the basolateral medium reflects the rate of disaccharide hydrolysis and glucose transport.
- Metabolic Analysis (Optional): Use a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR) of the Caco-2 cells in real-time after the addition of the test sugars to assess the immediate impact on glycolysis.[\[16\]](#)

Conclusion and Future Directions

Kojibiose presents a compelling profile as a next-generation low-calorie sweetener. Its slow digestibility, low glycemic impact, and prebiotic properties address key consumer demands for healthier sugar alternatives. The development of efficient enzymatic synthesis methods has paved the way for its potential inclusion in a variety of food, nutraceutical, and pharmaceutical products.

Future research should focus on several key areas:

- Human Clinical Trials: To definitively establish its low glycemic index, caloric value, and tolerability in humans.
- Long-term Gut Health: To investigate the long-term effects of regular **kojibiose** consumption on the composition and function of the human gut microbiome.
- Food Application Functionality: To explore its functional properties (e.g., stability, texture, flavor profile) in various food matrices.
- Synergistic Effects: To study its potential synergistic effects when combined with other prebiotics or high-intensity sweeteners.

As research continues to unfold, **kojibiose** is well-positioned to become a valuable ingredient for creating healthier food products without compromising on taste.

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- To cite this document: BenchChem. [Kojibiose: A Technical Guide to a Novel Low-Calorie Sweetener]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7824063#kojibiose-as-a-potential-low-calorie-sweetener]

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